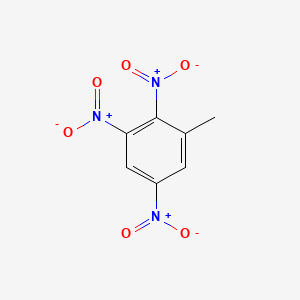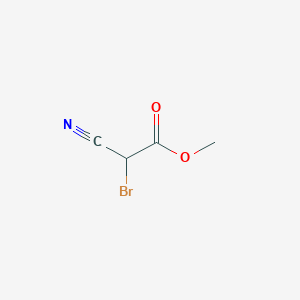
2,3,5-Trinitrotoluene
Descripción general
Descripción
2,3,5-Trinitrotoluene is a chemical compound with the molecular formula C7H5N3O6. It is a pale yellow solid that is known for its explosive properties. This compound is a derivative of toluene, where three nitro groups are attached to the benzene ring at the 2, 3, and 5 positions. It is less commonly known compared to its isomer, 2,4,6-trinitrotoluene, which is widely used in explosives.
Aplicaciones Científicas De Investigación
2,3,5-Trinitrotoluene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Investigated for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a model compound for studying nitroaromatic toxicity.
Industry: Utilized in the development of explosives and as a standard for calibrating explosive detection equipment.
Mecanismo De Acción
Target of Action
2,3,5-Trinitrotoluene (TNT) is an explosive chemical that primarily targets the Pentaerythritol tetranitrate reductase in Enterobacter cloacae . This enzyme plays a crucial role in the biodegradation of TNT .
Biochemical Pathways
The biochemical pathways involved in the degradation of TNT are complex and involve various enzymes and metabolic intermediates . The main class of enzymes involved in the destruction of TNT are nitroreductases; oxidases, hydrogenases, and peroxidases may also be involved in degradation . The degradation of TNT can occur in both aerobic and anaerobic environments .
Result of Action
The result of TNT’s action is the formation of various intermediates and end products, including 2-glutathionyl-4,6-dinitrotoluene . This compound is of interest because the substitution of a nitro group could lead to the destabilization of the aromatic ring, enabling subsequent biodegradation .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of TNT. For instance, TNT and its metabolites are found to be highly toxic to various organisms, including mammals, fish, insects, and bacteria . Furthermore, the biodegradation of TNT is influenced by the presence of other substrates for microorganism growth and electron donors for the reduction of TNT . The environmental conditions, such as temperature and pH, can also affect the rate and extent of TNT degradation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-trinitrotoluene involves the nitration of toluene. The process typically requires a mixture of concentrated nitric acid and sulfuric acid. The nitration reaction is carried out in multiple steps to ensure the selective introduction of nitro groups at the desired positions on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are carefully controlled to optimize yield and purity. The process involves:
- Nitration of toluene to form mononitrotoluene.
- Further nitration to produce dinitrotoluene.
- Final nitration to obtain this compound.
Análisis De Reacciones Químicas
Types of Reactions: 2,3,5-Trinitrotoluene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trinitrobenzoic acid.
Reduction: Reduction of the nitro groups can lead to the formation of aminotoluene derivatives.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reducing agents like iron filings in hydrochloric acid or catalytic hydrogenation.
Substitution: Nucleophilic reagents under basic or acidic conditions.
Major Products:
Oxidation: Trinitrobenzoic acid.
Reduction: Aminotoluene derivatives.
Substitution: Various substituted toluene derivatives depending on the reagent used.
Comparación Con Compuestos Similares
2,4,6-Trinitrotoluene (TNT): The most well-known isomer, widely used in explosives.
2,4-Dinitrotoluene: Another nitroaromatic compound with similar properties but fewer nitro groups.
Hexanitrobenzene: A highly nitrated aromatic compound with different explosive characteristics.
Comparison:
Explosive Properties: 2,4,6-Trinitrotoluene is more commonly used due to its optimal balance of stability and explosive power. 2,3,5-Trinitrotoluene, while also explosive, is less commonly used.
Chemical Reactivity: The position of the nitro groups affects the reactivity and the types of reactions the compounds undergo. This compound has unique reactivity patterns compared to its isomers.
Applications: While 2,4,6-trinitrotoluene is predominantly used in explosives, this compound finds more niche applications in research and specialized industrial processes.
Propiedades
IUPAC Name |
1-methyl-2,3,5-trinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O6/c1-4-2-5(8(11)12)3-6(9(13)14)7(4)10(15)16/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSCKRLVSINLST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80209736 | |
| Record name | Benzene, 1-methyl-2,3,5-trinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80209736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
609-74-5 | |
| Record name | 2,3,5-Trinitrotoluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=609-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-methyl-2,3,5-trinitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-methyl-2,3,5-trinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80209736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![n,n'-Bis[(e)-phenylmethylidene]pentane-1,5-diamine](/img/structure/B1618513.png)
![3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1618515.png)
![[4-(Diethylamino)phenyl]methanol](/img/structure/B1618516.png)


![2-Phenyloxazolo[4,5-c]pyridine](/img/structure/B1618519.png)


![2-[4-(2,4-Dichloro-5-propan-2-yloxyphenyl)-5-oxo-1,3,4-oxadiazol-2-yl]-2-methylpropanoic acid](/img/structure/B1618527.png)




